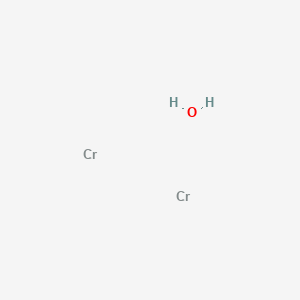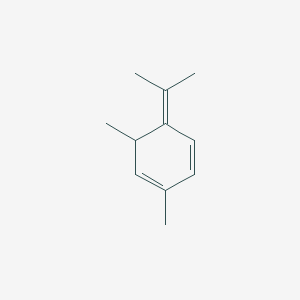
Chromium--water (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–water (2/1) is a compound that consists of chromium and water in a 2:1 ratio Chromium is a transition metal that can exist in various oxidation states, with the trivalent (III) and hexavalent (VI) states being the most common
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium–water (2/1) can be synthesized through various methods, including the reaction of chromium salts with water under controlled conditions. One common method involves dissolving chromium(III) chloride in water to form a complex ion, such as [Cr(H₂O)₆]³⁺. The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired compound .
Industrial Production Methods: In industrial settings, chromium–water (2/1) can be produced through large-scale processes that involve the reduction of chromium(VI) compounds to chromium(III) in the presence of water. This can be achieved using reducing agents such as sulfur dioxide or ferrous sulfate. The resulting chromium(III) compounds are then purified and processed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Chromium–water (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of chromium–water (2/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of chromium(III) to chromium(VI) typically occurs under acidic conditions .
Major Products Formed: The major products formed from the reactions of chromium–water (2/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of chromium(III) can produce chromium(VI) compounds, such as chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions .
Aplicaciones Científicas De Investigación
Chromium–water (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization. In biology, chromium compounds are studied for their role in glucose metabolism and insulin regulation. In medicine, chromium supplements are used to manage blood sugar levels in diabetic patients . In industry, chromium compounds are used in the production of pigments, coatings, and corrosion-resistant materials .
Mecanismo De Acción
The mechanism of action of chromium–water (2/1) involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation. Additionally, chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin signaling .
Comparación Con Compuestos Similares
Chromium–water (2/1) can be compared with other chromium compounds, such as chromium(III) chloride, chromium(VI) oxide, and chromium(III) sulfate. While these compounds share some similarities, such as their ability to undergo oxidation and reduction reactions, chromium–water (2/1) is unique in its specific ratio of chromium to water and its distinct chemical properties .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromate (CrO₄²⁻)
- Dichromate (Cr₂O₇²⁻)
Propiedades
Número CAS |
149960-69-0 |
|---|---|
Fórmula molecular |
Cr2H2O |
Peso molecular |
122.008 g/mol |
Nombre IUPAC |
chromium;hydrate |
InChI |
InChI=1S/2Cr.H2O/h;;1H2 |
Clave InChI |
FXDYEJLPVSKQTP-UHFFFAOYSA-N |
SMILES canónico |
O.[Cr].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)



![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)

![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)


![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
